molecular formula C17H11ClFNO3S B302356 (5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B302356
M. Wt: 363.8 g/mol
InChI Key: FGYYGUJHIZVPLJ-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro, hydroxy, and fluorobenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl groups in the thiazolidinedione ring can yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent for conditions such as diabetes, cancer, and inflammation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of chloro, hydroxy, and fluoro groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes.

    Troglitazone: An earlier thiazolidinedione derivative with similar properties.

Uniqueness

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to other thiazolidinedione derivatives.

Properties

Molecular Formula

C17H11ClFNO3S

Molecular Weight

363.8 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11ClFNO3S/c18-12-3-6-14(21)11(7-12)8-15-16(22)20(17(23)24-15)9-10-1-4-13(19)5-2-10/h1-8,21H,9H2/b15-8-

InChI Key

FGYYGUJHIZVPLJ-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/SC2=O)F

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O)F

Origin of Product

United States

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